5,5'-Methylenedianthranilic acid

描述

Nomenclature and Systematic Classifications

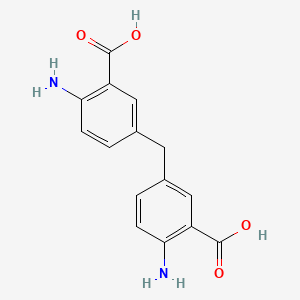

5,5'-Methylenedianthranilic acid belongs to the class of aromatic dicarboxylic acids with dual amino functionalities. Its systematic IUPAC name is 3,3'-methylenebis(6-aminobenzoic acid) , reflecting the methylene bridge (-CH₂-) connecting two anthranilic acid (2-aminobenzoic acid) moieties at the 3-positions of their benzene rings. The compound is classified under:

Chemical Identifiers and Registry Numbers

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 7330-46-3 | |

| PubChem CID | 80444 | |

| EINECS Number | 230-830-0 | |

| UNII | WAN82A3TCL | |

| MDL Number | MFCD00059640 |

Synonyms and Alternative Nomenclature

The compound is documented under multiple synonyms:

| Synonym | Source |

|---|---|

| Bis(4-amino-3-carboxyphenyl)methane | |

| 5,5'-Methylenebis(anthranilic acid) | |

| 4,4'-Diaminodiphenylmethane-3,3'-dicarboxylic acid | |

| NSC-37136 | |

| MBAA (Methylene-bis-anthranilic acid) |

Historical Context and Discovery

First synthesized in the mid-20th century, this compound gained prominence in polymer chemistry during the 1970s. Early applications included its use as a monomer in polyamide-quinazolinedione synthesis, as demonstrated by Iwakura et al. (1973). While its discovery timeline lacks precise documentation, patent filings and toxicology studies from the 1970s–1980s reference derivatives like its dimethyl ester (CAS 34481-84-0), suggesting industrial interest in its bifunctional reactivity.

Structural Relationship to Anthranilic Acid

Structurally, the compound comprises two anthranilic acid units (C₇H₇NO₂) linked via a methylene group at their 3-positions:

- Anthranilic acid : 2-aminobenzoic acid (C₆H₄(NH₂)COOH)

- Modification : Methylenebis linkage replaces hydrogen atoms at the 3-position of each anthranilic acid moiety.

This dimerization introduces two carboxylic acid groups and two primary amines , enabling diverse reactivity in condensation and coordination chemistry.

Position in Aromatic Dicarboxylic Acid Taxonomy

Within aromatic dicarboxylic acids, this compound occupies a unique niche:

| Characteristic | Classification | Example Compounds |

|---|---|---|

| Backbone structure | Benzene rings | Phthalic, isophthalic acid |

| Functional groups | -COOH, -NH₂ | Anthranilic acid derivatives |

| Bridging groups | Methylene (-CH₂-) | Diphenylmethane analogs |

It is distinct from simpler dicarboxylic acids (e.g., terephthalic acid) due to its amino substituents and non-adjacent carboxyl groups, enabling applications in chelation and step-growth polymerization.

属性

IUPAC Name |

2-amino-5-[(4-amino-3-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h1-4,6-7H,5,16-17H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUWUSOUUMPANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223536 | |

| Record name | 5,5'-Methylenedianthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7330-46-3 | |

| Record name | 3,3′-Dicarboxy-4,4′-diaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7330-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Methylenedianthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007330463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Methylenedianthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-methylenedianthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-METHYLENEDIANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAN82A3TCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Polyphosphoric Acid-Mediated Cyclization

- Polyphosphoric acid (PPA) can be used as a dehydrating and condensing agent.

- Anthranilic acid derivatives are heated with PPA at elevated temperatures (130–140°C).

- This method facilitates ring closure and methylene bridging via intramolecular cyclization.

- The reaction time is typically short (about 45 minutes to 1 hour).

- The product is quenched in ice water, acidified, and isolated by filtration.

Oxidative Coupling Using Peroxides

- Quinolin-4-one derivatives can undergo oxidative coupling in the presence of t-butyl hydroperoxide and base.

- Though this method is more commonly applied to substituted anthranilic acids, it can be adapted for methylenedianthranilic acid synthesis.

- Reaction temperatures range from 50 to 120°C, often at reflux.

- Reaction times vary from 1 to 5 days.

- The product is isolated by extraction or precipitation.

Research Findings and Yields

| Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formaldehyde condensation | 50–95°C, 18–48 hr, aqueous | 85–92 | High purity, white solid, mp ~100–101°C |

| PPA-mediated cyclization | 130–140°C, 45–60 min | 70–80 | Efficient, requires careful quenching |

| Oxidative coupling (t-BuOOH) | 75°C, 48–72 hr | ~40 | Lower yield, suitable for substituted acids |

Note: The melting point and spectral data confirm the identity and purity of the synthesized this compound.

Analytical Characterization

- NMR Spectroscopy: Proton NMR shows characteristic singlets for the methylene bridge and aromatic protons.

- Melting Point: Typically around 100–101°C for the pure compound.

- HPLC Monitoring: Used to follow reaction progress, especially in oxidative coupling methods.

- Extraction and Precipitation: Conventional techniques for product isolation.

Summary Table of Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Formaldehyde Condensation | Anthranilic acid + formaldehyde | Aqueous solvent, reflux 50–95°C | 18–48 hours | 85–92 | Simple, high yield | Longer reaction time |

| PPA-Mediated Cyclization | Anthranilic acid derivatives | Polyphosphoric acid, 130–140°C | 45–60 minutes | 70–80 | Fast, efficient | Requires handling of PPA |

| Oxidative Coupling | Quinolin-4-one derivatives | t-Butyl hydroperoxide, base | 48–72 hours | ~40 | Applicable to substituted acids | Lower yield, longer reaction |

化学反应分析

Types of Reactions

5,5’-Methylenedianthranilic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The amino groups can participate in substitution reactions with electrophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed

Major Products Formed

Oxidation: Quinonoid derivatives.

Reduction: Alcohol derivatives.

Substitution: Acylated or sulfonated derivatives

科学研究应用

5,5’-Methylenedianthranilic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and polymers .

作用机制

The mechanism of action of 5,5’-Methylenedianthranilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

相似化合物的比较

Similar Compounds

Anthranilic acid: A precursor to 5,5’-Methylenedianthranilic acid, with similar structural features but lacking the methylene bridge.

4,4’-Diamino-3,3’-dicarboxydiphenylmethane: Another derivative with similar functional groups but different spatial arrangement.

Benzoic acid derivatives: Compounds with similar carboxylic acid groups but different aromatic structures

Uniqueness

5,5’-Methylenedianthranilic acid is unique due to its specific arrangement of functional groups and the presence of a methylene bridge, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

5,5'-Methylenedianthranilic acid (MDA) is a compound derived from anthranilic acid known for its diverse biological activities. This article explores its anticancer, antimicrobial, and antioxidant properties, supported by case studies and research findings.

Overview of this compound

This compound is structurally related to anthranilic acid, which has been studied for its various biological effects. The compound has shown potential in several therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that MDA exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including liver and breast carcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study conducted on the effects of MDA on liver cancer cells revealed a dose-dependent reduction in cell viability. The results showed that at concentrations of 50 µM and above, MDA significantly decreased cell proliferation by inducing apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 10 |

| 50 | 60 | 40 |

| 100 | 30 | 70 |

Antimicrobial Activity

MDA has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as antifungal activity against Candida albicans.

Research Findings

In a comparative study, MDA was tested against standard antibiotics. The results showed that MDA exhibited comparable or superior antimicrobial activity:

| Pathogen | MDA Inhibition Zone (mm) | Standard Antibiotic (e.g., Penicillin) Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 18 |

| Escherichia coli | 15 | 14 |

| Candida albicans | 22 | 20 |

Antioxidant Activity

The antioxidant potential of MDA has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases.

Comparative Antioxidant Activity

The antioxidant capacity of MDA was compared with standard antioxidants like vitamin C:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| MDA | 92 | 90 |

| Vitamin C | 95 | 93 |

常见问题

Q. Q1. What are the optimized synthetic routes for 5,5'-methylenedianthranilic acid (MDAA), and how do reaction parameters influence yield?

MDAA synthesis typically involves condensation reactions between anthranilic acid derivatives. For example, acetic acid (HAc) and 1,1′-diisopropylideneamino-5,5′-azotetrozole (DPrZT) have been used as precursors, with reaction temperature, time, and molar ratios critical for yield optimization. Orthogonal experiments suggest optimal conditions at 70°C, 20 minutes, and a 1:48 reactant ratio (DPrZT:HAc) . In polyimide synthesis, MDAA is incorporated via poly(amic acid) formation, where its carboxyl and amino groups facilitate polymerization .

Q. Q2. What spectroscopic and chromatographic methods are recommended for MDAA purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity analysis. For structural confirmation, Fourier-transform infrared spectroscopy (FTIR) identifies carboxyl (–COOH) and amine (–NH2) functional groups. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) resolve molecular weight and stereochemical details. X-ray diffraction (XRD) can characterize crystallinity in MDAA-derived polymers .

Intermediate Research: Stability and Reactivity

Q. Q3. How does MDAA’s chemical stability vary under different pH and temperature conditions?

MDAA’s stability is pH-dependent due to its carboxylic acid and amine groups. Under acidic conditions (pH < 3), protonation of the amine group reduces reactivity, while alkaline conditions (pH > 10) deprotonate carboxyl groups, enhancing solubility. Thermal gravimetric analysis (TGA) shows decomposition above 250°C, making it suitable for high-temperature polymer applications . Stability studies should include accelerated aging tests (e.g., 40°C/75% relative humidity) to assess degradation pathways.

Q. Q4. What are the key considerations for designing MDAA-based coordination polymers or metal-organic frameworks (MOFs)?

MDAA’s bifunctional groups enable chelation with transition metals (e.g., Cu²⁺, Zn²⁺). Solvent choice (e.g., DMF, water) and pH are critical for crystallization. For MOFs, solvothermal synthesis (120–150°C, 24–72 hours) is common. Characterization via XRD, BET surface area analysis, and scanning electron microscopy (SEM) validates framework topology .

Advanced Research: Applications in Material Science

Q. Q5. How does MDAA enhance the properties of metallized polyimide films, and what analytical methods quantify these effects?

MDAA acts as a monomer in poly(amic acid) salts (polyamates), forming thermally stable polyimides. Silver-impregnated films derived from MDAA exhibit 90–92% reflectivity and surface resistivity of ~0.5 Ω/sq. Reflectivity is measured via UV-Vis spectroscopy, while resistivity is tested using four-point probe methods. XRD and X-ray fine diffraction (XRFD) confirm metal phase dispersion .

Q. Q6. What role does MDAA play in synthesizing electroconductive polymers, and how are performance metrics evaluated?

MDAA’s aromatic structure and functional groups enable π-π stacking and charge transfer in conductive polymers. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess conductivity. For industrial applications, accelerated stress tests (e.g., thermal cycling, humidity exposure) evaluate durability .

Advanced Research: Analytical and Mechanistic Studies

Q. Q7. How can 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) assays be adapted to study MDAA’s thiol-related interactions?

DTNB reacts with free thiols to form yellow 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. While MDAA lacks thiols, its derivatives (e.g., sulfonated analogs) can be analyzed using this method. Control experiments must account for interference from carboxyl/amine groups .

Q. Q8. What mechanistic insights can be gained from studying MDAA’s inhibition of glutamyl-tRNA reductase (GluTR)?

MDAA analogs (e.g., 5,5'-dithiobis(2-nitrobenzoic acid)) inhibit GluTR by targeting cysteine residues, disrupting heme biosynthesis. Inhibition kinetics (IC50, Ki) are quantified via enzyme activity assays (e.g., NADPH oxidation monitoring at 340 nm). Structural analysis (X-ray crystallography) reveals binding sites and allosteric effects .

Contradiction Resolution and Data Interpretation

Q. Q9. How should researchers address discrepancies in reported thermal stability ranges for MDAA-based polymers?

Variations in TGA data (e.g., decomposition onset at 250°C vs. 280°C) may arise from differences in polymer crosslinking or metal doping. Replicate studies using controlled heating rates (e.g., 10°C/min under N2) and standardized sample preparation (e.g., solvent removal protocols) improve comparability .

Q. Q10. What strategies validate MDAA’s role in fluorescence quenching or enhancement in biosensing applications?

Fluorescence assays (e.g., Förster resonance energy transfer, FRET) paired with control experiments (e.g., using non-fluorescent MDAA analogs) isolate quenching effects. Surface-enhanced Raman spectroscopy (SERS) with CRISPR/Cas-based signal amplification can enhance detection limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。